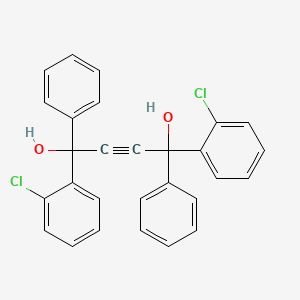![molecular formula C19H12N4O8S2 B14344598 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene CAS No. 92415-09-3](/img/structure/B14344598.png)
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings, four nitro groups, and two sulfanyl groups attached to a central methylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 4-methylbenzene-1,2-dithiol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfanyl groups can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Similar structure but contains a hydrazine group instead of sulfanyl groups.
2,4-Dinitrophenylsulfanylbenzene: Contains a single benzene ring with a sulfanyl and nitro group.
2,4-Dinitrophenylsulfone: Contains a sulfone group instead of sulfanyl groups
Uniqueness
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is unique due to its combination of two sulfanyl groups and four nitro groups attached to a central methylbenzene core.
Propiedades
Número CAS |
92415-09-3 |
|---|---|
Fórmula molecular |
C19H12N4O8S2 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
1,2-bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C19H12N4O8S2/c1-11-2-5-18(32-16-6-3-12(20(24)25)9-14(16)22(28)29)19(8-11)33-17-7-4-13(21(26)27)10-15(17)23(30)31/h2-10H,1H3 |
Clave InChI |
CDYVGSAPTNCYFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
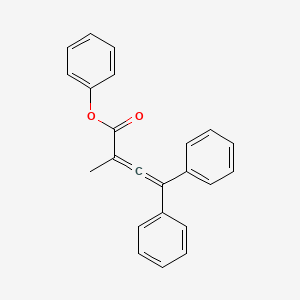
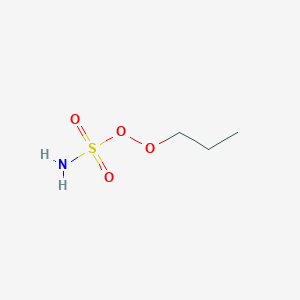
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
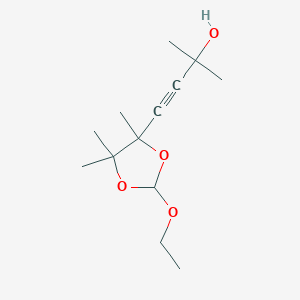

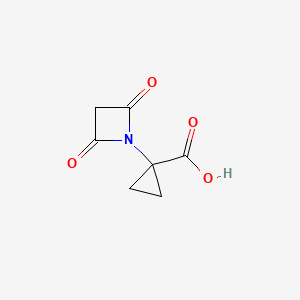

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
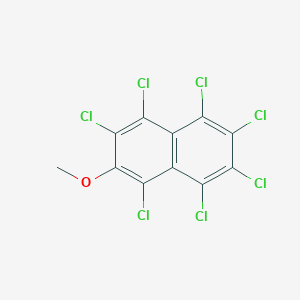
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)

